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Compound of Interest

Compound Name:
N,N-dibenzyl-2-chloro-5-

nitrobenzamide

Cat. No.: B337381

Get Quote

Executive Summary
2-Chloro-5-nitrobenzamide (CAS 16588-15-1) is a bifunctional electrophile and a critical

intermediate in medicinal chemistry.[1][2] Its pharmacological value stems from its unique

substitution pattern: an electron-deficient aromatic ring activated by a nitro group at the meta

position and a chlorine atom at the ortho position relative to the amide.[1]

This scaffold is the progenitor of the 2,2'-dithiobisbenzamide class of antivirals—compounds

capable of "ejecting" zinc ions from the highly conserved zinc fingers of the HIV-1 Nucleocapsid

protein (NCp7).[1] Furthermore, nucleophilic aromatic substitution (

) at the C2 position yields diverse libraries of antibacterial and anticancer agents.

Chemical Scaffold & Reactivity Profile
The 2-chloro-5-nitrobenzamide core functions as a "chemical chameleon," offering three

distinct vectors for modification:

C2-Chlorine (Electrophilic Center): Highly susceptible to
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displacement by thiols, amines, and alkoxides due to the electron-withdrawing nature of the
para-nitro and ortho-amide groups.[1]

C5-Nitro (Redox Center): Can be reduced to an aniline (

), enabling the synthesis of Schiff bases, ureas, or sulfonamides to tune solubility and
lipophilicity.[1]

C1-Amide (H-Bonding/Cyclization): Serves as a hydrogen bond donor/acceptor or a

precursor for heterocyclization (e.g., formation of benzisothiazolones).[1]

Structural Diagram: Reactivity Vectors
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Figure 1: Functionalization vectors of the 2-chloro-5-nitrobenzamide scaffold.

Therapeutic Class A: HIV-1 Zinc Finger Inhibitors
The most significant application of this scaffold is the synthesis of 2,2'-dithiobisbenzamides

(DIBA).[1] These analogs act as covalent inhibitors of the HIV-1 Nucleocapsid protein (NCp7).

[1]

Mechanism of Action: Zinc Ejection
HIV-1 NCp7 contains two CCHC zinc knuckles essential for viral RNA packaging.[1] DIBA

compounds, derived from the dimerization of 2-mercapto-5-nitrobenzamide (a direct derivative

of the title compound), function via a thiol-disulfide exchange mechanism.[1]
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The disulfide bond of the DIBA analog attacks the cysteine thiolate of the viral zinc finger.[1]

This covalent modification disrupts the coordination sphere of the

ion.[1]

The zinc ion is "ejected," causing the protein to unfold and lose its ability to bind viral RNA,

rendering the virus non-infectious.

Key Analog: DIBA-1[1]
Precursor: 2-chloro-5-nitrobenzamide.[1][3]

Transformation: Displacement of Cl with hydrosulfide (

) followed by oxidative dimerization.[1]

Activity: Potent inhibition of HIV-1 replication in lymphocytes (EC50 in low

range).[1]

Therapeutic Class B: Antibacterial & Anticancer
Agents
Beyond HIV, the scaffold is used to generate broad-spectrum antibacterials and targeted

anticancer agents via

reactions with functionalized amines.[1]

Antibacterial (MRSA): Derivatives formed by reacting 2-chloro-5-nitrobenzamide with amino-

alcohols (e.g., ethanolamine) or forming salts (methylethanolammonium) have shown

efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA).[1]

Anticancer (PI3K/AKT): Reduction of the nitro group and subsequent Schiff base formation

yields inhibitors of the PI3K/AKT signaling pathway, inducing apoptosis in leukemia (MOLT-4)

and melanoma cell lines.[1]

Experimental Protocols
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Protocol 1: Synthesis of 2-Chloro-5-Nitrobenzamide
Context: This protocol converts the commercially available nitrile to the amide via controlled

hydrolysis, avoiding over-hydrolysis to the acid.[1][3]

Reagents:

2-Chloro-5-nitrobenzonitrile (10.0 g, 54.8 mmol)[1][3]

Sodium Hydroxide (4.38 g, 109.5 mmol)

DMSO (100 mL)[1]

Deionized Water[1][3]

Step-by-Step Methodology:

Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of 2-chloro-5-nitrobenzonitrile in

100 mL of DMSO. Stir until a clear yellow solution is obtained.

Base Addition: Dissolve NaOH (4.38 g) in 20 mL of water. Add this solution dropwise to the

DMSO mixture over 15 minutes. Note: Exothermic reaction; monitor temperature.

Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor via TLC (1:1 Hexane/Ethyl

Acetate).[1][3] The nitrile spot (

) should disappear, replaced by the amide spot (

).

Quenching: Cool to room temperature. Pour the reaction mixture slowly into 200 mL of ice-

cold water with vigorous stirring. The product will precipitate as a pale solid.[1][3]

Isolation: Filter the precipitate using a Büchner funnel. Wash the filter cake with

cold water to remove residual DMSO.[1]

Purification: Recrystallize from hot ethanol. Dry in a vacuum oven at 50°C.
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Expected Yield: 85–90%[1]

Characterization: MP 176–178°C. IR (KBr): 3350, 3180 (

), 1660 (

)

.[1]

Protocol 2: Synthesis of 2,2'-Dithiobis(5-nitrobenzamide)
(Zinc Ejector)
Context: Conversion of the chloro-amide to the active antiviral disulfide dimer.[1]

Reagents:

2-Chloro-5-nitrobenzamide (from Protocol 1)[1][3][4][5]

Sodium Sulfide nonahydrate (

)[1]

Sulfur (

)[1]

Ethanol/Water[1][6]

Methodology:

Thiolation: Prepare a solution of sodium disulfide (

) by heating

and sulfur in boiling water/ethanol (1:1) for 30 minutes.

Displacement: Add 2-chloro-5-nitrobenzamide to the refluxing disulfide solution. Reflux for 2

hours. The solution typically turns dark red/brown.[1]
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Oxidation/Workup: Cool the mixture and acidify with dilute HCl. Air oxidation of the

intermediate thiolate usually occurs spontaneously during workup, or can be accelerated by

bubbling air through the solution.

Isolation: Filter the yellow/orange precipitate.[1]

Purification: Recrystallize from glacial acetic acid.

Visualization: Synthesis & SAR Logic
Synthesis Workflow Diagram
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Figure 2: Synthetic pathways from the nitrile precursor to bioactive analogs.[1][4][7]

Comparative Data: Biological Activity
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Compound
Class

Modification
(C2/C5)

Target Activity Profile Key Reference

Parent Scaffold 2-Cl, 5-NO2
Synthetic

Intermediate
Weak/Inactive

[BenchChem,

2025]

Dithiobisbenzami

de

2,2'-Disulfide

dimer

HIV-1 NCp7

(Zinc Finger)
EC50: 0.5 - 5.0 [Rice et al.,

1995]

Amino-

benzamide
2-(NH-R), 5-NO2

MRSA / Bacterial

Membrane
MIC: 10 - 50 [MDPI, 2025]

Schiff Base
2-Cl, 5-(N=CH-

Ar)

PI3K/AKT

Pathway

GI50: < 0.1

(Cancer)

[BenchChem,

2025]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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